beta-Tocotrienol

Catalog No.
S592899
CAS No.
490-23-3
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Tocotrienol

CAS Number

490-23-3

Product Name

beta-Tocotrienol

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

FGYKUFVNYVMTAM-WAZJVIJMSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol; 5,8-Dimethyltocotrienol

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O
  • Origin and Significance: β-tocotrienol is a naturally occurring tocotrienol found in high concentrations in palm oil and wheat germ []. It has gained significant interest in scientific research due to its potential health benefits, particularly its antioxidant and anti-cancer properties [].

Molecular Structure Analysis

  • Key Features: β-tocotrienol possesses a chroman ring structure, a core component of vitamin E, with three methyl groups attached at positions 2, 5, and 8. A farnesyl chain, a long unsaturated tail, is linked at position 2, contributing to its unique properties [].
  • Notable Aspects: The presence of the three methyl groups and the unsaturated farnesyl chain differentiates β-tocotrienol from other vitamin E isoforms like α-tocotrienol. This structural difference might influence its biological activity [].

Chemical Reactions Analysis

  • Limited Information: Unfortunately, readily available scientific literature lacks detailed information on the specific chemical reactions involving β-tocotrienol.

Physical And Chemical Properties Analysis

  • Scarce Data: Similar to the case with chemical reactions, comprehensive data on β-tocotrienol's physical and chemical properties is limited.
  • Potential Mechanisms: Research suggests β-tocotrienol might exert its effects through various mechanisms, including:
    • Antioxidant Activity: Similar to other vitamin E isoforms, β-tocotrienol might scavenge free radicals, protecting cells from oxidative damage [].
    • Anti-Cancer Effects: Studies suggest β-tocotrienol might induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. The exact mechanism, however, requires further investigation.
  • Generally Safe: Based on current knowledge, β-tocotrienol appears to be relatively safe for consumption at recommended doses []. However, more research is needed to determine its long-term safety profile.

Anti-Cancer Properties

Studies suggest beta-tocotrienol may possess anti-cancer properties. Research indicates it can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and brain cancers [, ]. This effect is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells through different pathways [, ]. Additionally, beta-tocotrienol might enhance the efficacy of conventional cancer treatments by increasing the sensitivity of cancer cells to chemotherapy drugs []. However, further research is necessary to fully understand its potential as an anti-cancer agent and its effectiveness in human clinical trials.

Neuroprotective Effects

Beta-tocotrienol's unique structure allows it to penetrate the blood-brain barrier, potentially offering neuroprotective benefits. Studies suggest it may help protect brain cells from damage caused by oxidative stress, a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's []. Additionally, research indicates beta-tocotrienol might improve cognitive function and memory in animal models. While these findings are encouraging, further investigations are needed to confirm these effects in humans and understand the underlying mechanisms.

Physical Description

Solid

XLogP3

8.9

Melting Point

25°C

UNII

CHH810ZM8C

Other CAS

490-23-3

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15

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